8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzazepine compound, followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- 5-Amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Comparison: Compared to its analogs, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine exhibits unique properties due to the presence of the bromine atom at the 8th position. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12/h1-2,5,10,13H,3-4,6,12H2 |
InChI Key |
DETOTKVRSXMGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C1N)C=CC(=C2)Br |
Origin of Product |
United States |
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